molecular formula C33H38S2 B14257694 2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene CAS No. 354580-80-6

2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene

Cat. No.: B14257694
CAS No.: 354580-80-6
M. Wt: 498.8 g/mol
InChI Key: MMPZGOUETMIJAS-UHFFFAOYSA-N
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Description

2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of two thiophene rings attached to a fluorene core, which is further substituted with hexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:

    Bromination: The starting material, 9,9-dihexylfluorene, is brominated to form 9,9-dihexyl-2,7-dibromofluorene.

    Coupling Reaction: The dibrominated compound undergoes a coupling reaction with thiophene-2-boronic acid using a palladium-catalyzed Suzuki coupling reaction. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene undergoes various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated thiophene derivatives.

Scientific Research Applications

2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene has a wide range of applications in scientific research, including:

    Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in OLEDs and OPVs.

    Photovoltaics: Employed in the development of organic solar cells due to its excellent light-absorbing properties.

    Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.

    Biological Studies: Investigated for its potential use in bioimaging and as a fluorescent probe.

Mechanism of Action

The mechanism of action of 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene involves its ability to participate in π-π stacking interactions and electron transfer processes. The compound’s fluorene core and thiophene rings facilitate efficient charge transport, making it suitable for use in electronic devices. The hexyl groups enhance solubility and processability, allowing for the fabrication of high-performance materials.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene: Similar structure but with octyl groups instead of hexyl groups.

    9,9-Dihexyl-2,7-dibromofluorene: A precursor in the synthesis of the target compound.

    Poly(9,9-dioctyl-9H-fluorene-2,7-diyl): A polymeric derivative used in similar applications.

Uniqueness

2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its specific combination of fluorene and thiophene units, which provide a balance of electronic properties and solubility. The hexyl groups further enhance its processability, making it a versatile compound for various applications in organic electronics and materials science.

Properties

CAS No.

354580-80-6

Molecular Formula

C33H38S2

Molecular Weight

498.8 g/mol

IUPAC Name

2-(9,9-dihexyl-7-thiophen-2-ylfluoren-2-yl)thiophene

InChI

InChI=1S/C33H38S2/c1-3-5-7-9-19-33(20-10-8-6-4-2)29-23-25(31-13-11-21-34-31)15-17-27(29)28-18-16-26(24-30(28)33)32-14-12-22-35-32/h11-18,21-24H,3-10,19-20H2,1-2H3

InChI Key

MMPZGOUETMIJAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCC

Origin of Product

United States

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